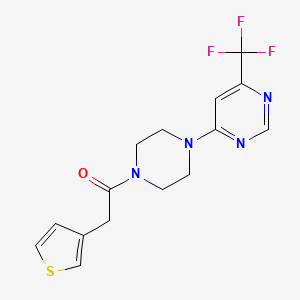

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a thiophene ring, a trifluoromethyl-substituted pyrimidine, and a piperazine-linked ethanone moiety. The thiophene ring may enhance lipophilicity and π-π stacking interactions, while the pyrimidine-piperazine core could contribute to binding affinity at biological targets .

Properties

IUPAC Name |

2-thiophen-3-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)21-2-4-22(5-3-21)14(23)7-11-1-6-24-9-11/h1,6,8-10H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBBWZWPUSUHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. The key steps include:

Formation of the Thiophene Intermediate: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Synthesis of the Pyrimidine Intermediate:

Coupling Reactions: The thiophene and pyrimidine intermediates are then coupled with piperazine under conditions that facilitate the formation of the ethanone linkage. Common reagents for this step include coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making them more effective against various cancer cell lines.

Case Study 1: In Vitro Antitumor Activity

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in several cancer types:

| Compound Type | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Similar Compound A | MDA-MB-231 (Breast) | 2.5 | Induction of apoptosis |

| Similar Compound B | A549 (Lung) | 1.8 | Tyrosine kinase inhibition |

These findings suggest that the compound may also exhibit similar mechanisms of action, potentially leading to new therapeutic strategies for cancer treatment.

Neurological Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Research into related pyrimidine derivatives has shown promise in managing conditions such as depression and anxiety.

Case Study 2: Neuroprotective Effects

A study on a structurally similar compound revealed neuroprotective effects in models of neurodegeneration. The mechanism was linked to the inhibition of neuroinflammatory pathways, suggesting potential applications in treating Alzheimer's disease.

Receptor Modulation

The piperazine ring in the compound allows for interactions with various receptors, including serotonin and dopamine receptors. This characteristic is crucial for developing drugs targeting psychiatric disorders.

Case Study 3: Serotonin Receptor Antagonism

Research has indicated that compounds with similar structures can act as antagonists at serotonin receptors, providing a basis for their use in treating mood disorders.

Material Science Applications

Beyond medicinal uses, the unique chemical properties of 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone make it suitable for applications in materials science, particularly in organic electronics and photovoltaic devices.

Conductive Polymers

The incorporation of thiophene units into polymer matrices enhances electrical conductivity, making them ideal for use in organic solar cells. Studies have shown that polymers containing similar thiophene-pyrimidine structures exhibit improved charge transport properties.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperazine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of arylpiperazine derivatives, which are extensively studied for their diverse bioactivities. Below is a comparative analysis with structurally related compounds from the evidence:

Structural Analogues with Thiophene and Piperazine Moieties

Compound 21 (Thiophen-2-yl variant):

Structurally similar to the target compound but differs in the substitution position of the thiophene ring (2-yl vs. 3-yl). This positional isomerism may influence electronic properties and steric interactions. For instance, the 2-substituted thiophene in Compound 21 could alter binding orientation in receptor pockets compared to the 3-substituted variant .- RTC1 (4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Features a longer alkyl chain (butanone vs. ethanone) and a phenyl-trifluoromethyl group instead of pyrimidine. The phenyl group may offer different hydrophobic interactions compared to pyrimidine .

Analogues with Pyrimidine/Pyridine Substitutions

- Compound m6 (1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one): Shares the ethanone-piperazine core but includes a triazole-phenyl-pyrimidine substituent. The chlorine and triazole groups in m6 may enhance metabolic stability and hydrogen-bonding capacity, which are critical for oral bioavailability .

Example 9 (Patent Compound):

Replaces pyrimidine with pyridine in the piperazine-linked moiety. Pyridine’s lower electronegativity compared to pyrimidine could reduce binding affinity to ATP-binding pockets in kinases. However, the trifluoromethyl group retains its electron-withdrawing effects, maintaining partial activity .

Comparative Data Table

Research Findings and Implications

- Bioactivity Trends: Pyrimidine-containing compounds (e.g., Target Compound, m6) generally exhibit stronger interactions with kinase ATP-binding sites due to their ability to mimic adenine. Thiophene positional isomers show variability in receptor engagement .

- Metabolic Stability: Compounds with halogen substituents (e.g., m6’s chlorine) or bulky groups (e.g., Example 9’s cyclopentyl) resist cytochrome P450-mediated degradation, enhancing pharmacokinetics .

- Solubility vs. Potency: Longer alkyl chains (e.g., RTC1’s butanone) improve aqueous solubility but may compromise binding efficiency, highlighting a trade-off in lead optimization .

Biological Activity

The compound 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Molecular Formula : C16H18F3N3OS

- Molecular Weight : 363.39 g/mol

- IUPAC Name : 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

This structure features a thiophene ring, a trifluoromethyl-substituted pyrimidine, and a piperazine moiety, which are known to contribute to diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to 2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives containing thiophene and piperazine structures have been shown to inhibit cell proliferation in various cancer cell lines.

A study on piperazine derivatives reported that certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis through pathways such as caspase activation and PARP inhibition .

Antiviral Activity

The compound's structural components suggest potential antiviral activity, particularly against RNA viruses. A related study highlighted that pyrimidine derivatives could inhibit viral replication by targeting RNA polymerase subunits, with some compounds showing EC50 values below 50 µM in vitro . The trifluoromethyl group is known to enhance metabolic stability and potency against viral targets.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or viral replication.

- Receptor Interaction : The piperazine moiety can interact with various receptors, potentially modulating signaling pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~18 µM | |

| Antiviral | Influenza Virus (MDCK Cells) | <50 µM | |

| Enzyme Inhibition | PARP1 | Significant Inhibition |

Recent Research Insights

In recent studies, the synthesis and biological evaluation of thiophene-based compounds have shown promising results. For example:

- Synthesis : The synthesis often involves reactions between thiophene derivatives and piperazine or pyrimidine precursors under controlled conditions to yield high-purity products suitable for biological testing.

- Biological Evaluation : Compounds were evaluated for their cytotoxicity and mechanism of action through assays measuring cell viability and apoptosis induction .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.